molecular formula C15H17NO4S B2390658 N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide CAS No. 2224539-63-1

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2390658
CAS RN: 2224539-63-1
M. Wt: 307.36
InChI Key: YXILLFRHHXVSMN-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide, also known as DBZ-ESA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZ-ESA is a synthetic compound that belongs to the family of benzofuran derivatives.

Mechanism Of Action

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide inhibits gamma-secretase by binding to the active site of the enzyme. Gamma-secretase is responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides, which are believed to be the main cause of Alzheimer's disease. By inhibiting gamma-secretase, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide reduces the production of amyloid beta peptides, which in turn reduces the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects
N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has been shown to have various biochemical and physiological effects. Inhibition of gamma-secretase by N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide reduces the production of amyloid beta peptides, which in turn reduces the accumulation of amyloid plaques in the brain. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has been shown to affect the Notch signaling pathway, which is involved in the regulation of cell fate determination and differentiation.

Advantages And Limitations For Lab Experiments

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has several advantages for lab experiments. It is a potent inhibitor of gamma-secretase and can be used to study the enzyme's role in Alzheimer's disease. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has also been used as a tool to study the Notch signaling pathway. However, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has some limitations for lab experiments. It is a synthetic compound that may have limited availability and may be expensive to synthesize. Additionally, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide may have off-target effects that need to be taken into consideration when interpreting experimental results.

Future Directions

There are several future directions for research on N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has shown promising results in preclinical studies and may have potential as a treatment for the disease. Another direction is to investigate its potential as an anticancer agent. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis in cancer cells and may have potential as a treatment for various types of cancer. Additionally, further studies are needed to investigate the off-target effects of N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide and to develop more specific inhibitors of gamma-secretase.

Synthesis Methods

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dimethylbenzofuran with acetic anhydride and sulfuric acid to yield 2,3-dimethyl-1-benzofuran-5-acetic acid. The second step involves the reaction of 2,3-dimethyl-1-benzofuran-5-acetic acid with thionyl chloride to yield 2,3-dimethyl-1-benzofuran-5-acetyl chloride. The third step involves the reaction of 2,3-dimethyl-1-benzofuran-5-acetyl chloride with ethenesulfonic acid to yield N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide.

Scientific Research Applications

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has been used as a tool to study the Notch signaling pathway, which is involved in the regulation of cell fate determination and differentiation.

properties

IUPAC Name

N-(2,3-dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-21(18,19)8-7-15(17)16-12-5-6-14-13(9-12)10(2)11(3)20-14/h4-6,9H,1,7-8H2,2-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXILLFRHHXVSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)CCS(=O)(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide

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